molecular formula C16H20N2O B10838073 (-)-Huperzine B

(-)-Huperzine B

Cat. No.: B10838073
M. Wt: 256.34 g/mol
InChI Key: YYWGABLTRMRUIT-ZLXOECBPSA-N
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Description

(-)-Huperzine B: is a naturally occurring sesquiterpene alkaloid found in the firmoss Huperzia serrata. It has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer’s disease. The compound is known for its ability to inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine, thereby enhancing cholinergic neurotransmission.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (-)-Huperzine B involves several steps, starting from readily available starting materials. One common synthetic route includes the use of a Diels-Alder reaction followed by a series of functional group transformations. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and yield.

Industrial Production Methods: Industrial production of this compound often relies on the extraction from natural sources, such as Huperzia serrata, followed by purification processes. Advanced techniques like high-performance liquid chromatography (HPLC) are employed to isolate and purify the compound to meet pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions: (-)-Huperzine B undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Substitution reactions often involve nucleophiles such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halides or amines in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

Chemistry: In chemistry, (-)-Huperzine B is used as a model compound to study stereoselective synthesis and reaction mechanisms.

Biology: Biologically, the compound is studied for its neuroprotective properties and its ability to enhance cognitive function.

Medicine: In medicine, this compound is being investigated as a potential treatment for Alzheimer’s disease and other neurodegenerative disorders due to its acetylcholinesterase inhibitory activity.

Industry: Industrially, this compound is used in the development of pharmaceuticals and nutraceuticals aimed at improving cognitive health.

Mechanism of Action

The primary mechanism of action of (-)-Huperzine B involves the inhibition of acetylcholinesterase, an enzyme that breaks down acetylcholine in the synaptic cleft. By inhibiting this enzyme, this compound increases the levels of acetylcholine, thereby enhancing cholinergic neurotransmission. This action is particularly beneficial in conditions like Alzheimer’s disease, where cholinergic deficits are prominent.

Comparison with Similar Compounds

    Donepezil: Another acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.

    Galantamine: A natural alkaloid with acetylcholinesterase inhibitory activity.

    Rivastigmine: A carbamate derivative that inhibits both acetylcholinesterase and butyrylcholinesterase.

Uniqueness: (-)-Huperzine B is unique due to its natural origin and its potent, reversible inhibition of acetylcholinesterase. Unlike some synthetic inhibitors, this compound has a favorable safety profile and is less likely to cause severe side effects.

Properties

Molecular Formula

C16H20N2O

Molecular Weight

256.34 g/mol

IUPAC Name

(1R,10R)-16-methyl-6,14-diazatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,16-trien-5-one

InChI

InChI=1S/C16H20N2O/c1-10-7-11-8-14-13(4-5-15(19)18-14)16(9-10)12(11)3-2-6-17-16/h4-5,7,11-12,17H,2-3,6,8-9H2,1H3,(H,18,19)/t11?,12-,16-/m1/s1

InChI Key

YYWGABLTRMRUIT-ZLXOECBPSA-N

Isomeric SMILES

CC1=CC2CC3=C(C=CC(=O)N3)[C@@]4(C1)[C@@H]2CCCN4

Canonical SMILES

CC1=CC2CC3=C(C=CC(=O)N3)C4(C1)C2CCCN4

Origin of Product

United States

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